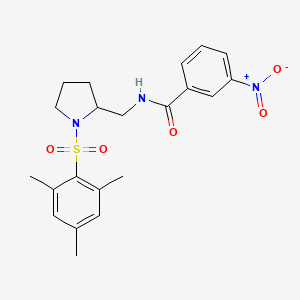

N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-3-nitrobenzamide” appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .

Molecular Structure Analysis

The pyrrolidine ring in the compound allows efficient exploration of the pharmacophore space due to sp3 hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications

Synthesis and Pharmaceutical Applications

Solubility and Pharmaceutical Solvent Use : N-Methyl-2-pyrrolidone (NMP) demonstrates significant solubilization efficacy, highlighting its role as a potent solubilizing agent in pharmaceutical sciences. Its properties are favorably compared with other common solvents, positioning it as an acceptable pharmaceutical solvent with comparable efficacy, toxicity, and side effects (Jouyban et al., 2010).

Pyrrolidine in Drug Design : The pyrrolidine ring is utilized in medicinal chemistry for designing compounds to treat human diseases. The versatility of the pyrrolidine scaffold, due to its sp3-hybridization, contributes to stereochemistry and enables efficient exploration of the pharmacophore space. This review emphasizes the role of pyrrolidine and its derivatives in drug discovery, including synthesis strategies and biological activity modulation (Li Petri et al., 2021).

Environmental and Health Implications

Biological and Pharmacological Properties of Pyrrolizidine Alkaloids : Pyrrolizidine alkaloids (PAs) from Boraginaceae family plants, including Heliotropium species, demonstrate various biological and pharmacological activities. PAs are noted for their roles in plant defense mechanisms and adaptability. This review covers the structural properties, occurrence, and biological activities of PAs, highlighting their significance and potential pharmacological applications (Sharma, 2019).

Mechanism of Action

- Its exact role in the parasite remains uncharacterized, but it plays a crucial part in the compound’s mechanism of action .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Action Environment

Future Directions

properties

IUPAC Name |

3-nitro-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O5S/c1-14-10-15(2)20(16(3)11-14)30(28,29)23-9-5-8-19(23)13-22-21(25)17-6-4-7-18(12-17)24(26)27/h4,6-7,10-12,19H,5,8-9,13H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCIQGTYGSVRSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-3-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[(2-Chloroacetyl)amino]ethyl]-N-ethyl-2-(1-propan-2-ylpyrazol-3-yl)acetamide](/img/structure/B2569234.png)

![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2569239.png)

![3-(2-chlorophenyl)-5-methyl-9-(3-phenylpropyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2569242.png)

![6-Cyclopentyl-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2569246.png)

![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-[3-(dimethylamino)phenyl]methanone](/img/structure/B2569250.png)

![3-[3,4-bis(benzyloxy)phenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2569251.png)

![[3-(propylcarbamoylamino)phenyl] 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2569252.png)

![Ethyl 2-(4-(benzylsulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2569254.png)